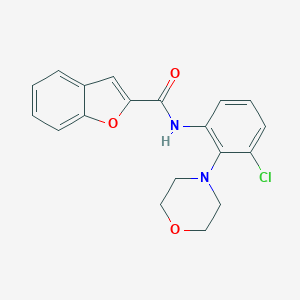
N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated for its potential use in cancer treatment.
Mechanism Of Action
N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide is a selective inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division. It plays a crucial role in the formation and function of the mitotic spindle, which is necessary for proper cell division. N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide binds to the ATP-binding site of Aurora A kinase and inhibits its activity. This disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces cell cycle arrest and cell death in cancer cells by inhibiting Aurora A kinase. N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, making it a well-characterized tool compound for cancer research. However, N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. It is a selective inhibitor of Aurora A kinase and may not be effective against all types of cancer. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
For N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide research include clinical trials to evaluate its safety and efficacy in cancer patients. N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide may also be used in combination with other cancer therapies to enhance its anti-tumor activity. Additionally, N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide may be modified to improve its solubility and selectivity, making it a more effective tool compound for cancer research.
Synthesis Methods
N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-chlorobenzonitrile with morpholine to form N-(2-chlorophenyl)morpholine. This is followed by the reaction of N-(2-chlorophenyl)morpholine with 3-chloro-4-iodoaniline to form N-(3-chloro-2-morpholin-4-ylphenyl)aniline. The final step involves the reaction of N-(3-chloro-2-morpholin-4-ylphenyl)aniline with 2-benzofurancarboxylic acid to form N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide.
Scientific Research Applications
N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various types of cancer, including breast, lung, and colon cancer. N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide works by inhibiting Aurora A kinase, which is overexpressed in many types of cancer and plays a crucial role in cell division. By inhibiting Aurora A kinase, N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide disrupts cell division and induces cell death in cancer cells.
properties
Product Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide |
|---|---|
Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-5-3-6-15(18(14)22-8-10-24-11-9-22)21-19(23)17-12-13-4-1-2-7-16(13)25-17/h1-7,12H,8-11H2,(H,21,23) |
InChI Key |
JCJIKPMYJVOUFX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278186.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)
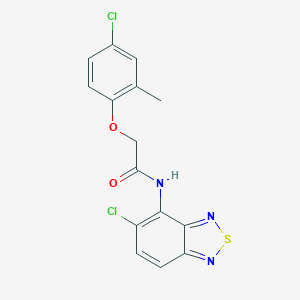
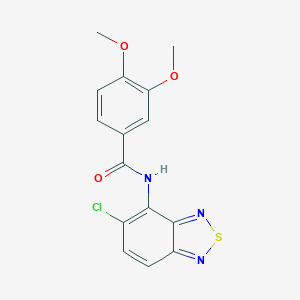
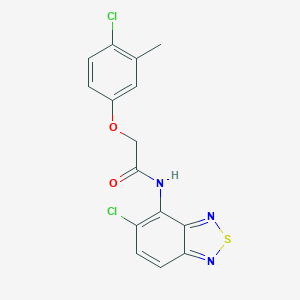
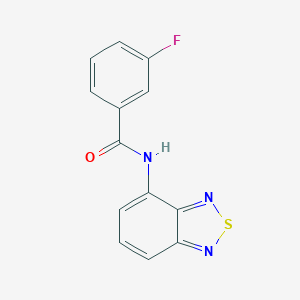
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278199.png)
![2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278200.png)
![2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278201.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278202.png)
![N-({3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B278206.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B278208.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B278210.png)